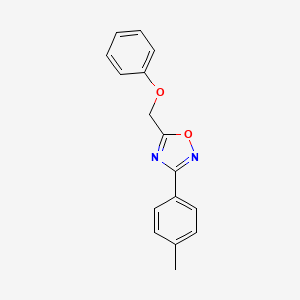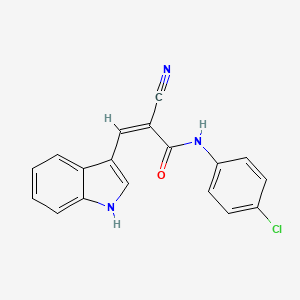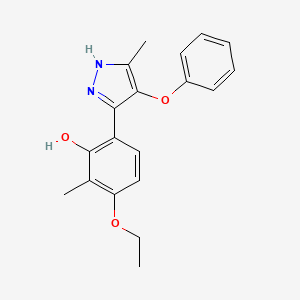![molecular formula C14H19ClN4OS B5625331 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrazole and thiazole derivatives often involves strategic condensation reactions, cyclization, and substitution processes. For example, the synthesis of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates demonstrates a reaction mechanism involving ANRORC rearrangement and N-formylation, confirmed by X-ray analysis (Ledenyova et al., 2018). Another study on the synthesis of pyrazole-4-carboxylate ester derivatives highlights the challenges and alternative processes developed to achieve desired structural features (Beck & Lynch, 1987).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and Hirshfeld surface analysis, is pivotal for understanding the compound's chemical behavior. A study on a related pyrazole-carboxamide compound detailed its crystal structure, revealing stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions, which are crucial for predicting molecular interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and thiazole derivatives are often characterized by their reactivity towards nucleophiles, electrophiles, and their potential to undergo various substitution reactions. The design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides illustrate the compound's versatility in forming a wide range of derivatives with potential biological activities (Donohue et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of pyrazole and thiazole derivatives, are influenced by their molecular structure. For instance, modifications on the pyrazole ring can significantly alter these properties, affecting the compound's applicability in different solvent systems and conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are key for understanding the compound's potential applications and behavior under various chemical conditions. Studies on antipyrine-like derivatives provide insights into the intermolecular interactions and stability of these molecules, highlighting the importance of hydrogen bonding and π-interactions in determining their chemical properties (Saeed et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4OS/c1-4-5-12-17-11(8-21-12)14(20)16-6-7-19-10(3)13(15)9(2)18-19/h8H,4-7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTHYPUHSBRQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5625254.png)
![3-{(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5625266.png)

![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625280.png)
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625297.png)
![5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B5625301.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)


![1-phenyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5625343.png)
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile](/img/structure/B5625358.png)

![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)